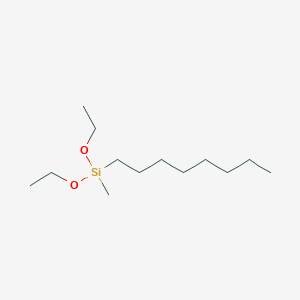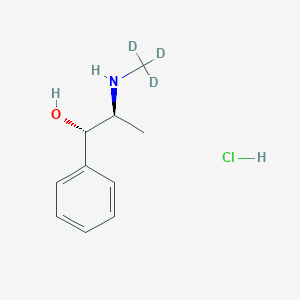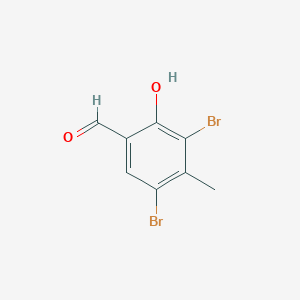
3,6-Dimethyl-1,4-dioxane-2,5-dione
Overview
Description
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as rac-lactide, is a 50:50 racemic mixture of D- and L-Lactide . It is a lactone derived from lactic acid and has attracted significant interest in academia and commercial applications due to its derivation from abundant renewable resources .
Synthesis Analysis
Lactide (this compound) is a cyclic ester used as an intermediate product in the production of poly (lactic acid) (PLA), the desired monomer for high-molar mass PLA synthesis . The synthesis process of this dimer is expensive and time-consuming, which contributes to its high cost in the market .Molecular Structure Analysis
The molecular formula of this compound is C6H8O4 . The structure can be viewed as a 2D Mol file or a computed 3D SD file .Chemical Reactions Analysis
This compound can be used as a reactant in several reactions. For instance, it can be used to synthesize multi-block copolymers of polylactide and polycarbonate . It can also be used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .Physical And Chemical Properties Analysis
This compound is a crystal with a boiling point of 142 °C/8 mmHg (lit.) and a melting point of 116-119 °C . It has a molecular weight of 144.13 .Scientific Research Applications
Molecular Structure Analysis
The molecular structure of derivatives like 1,4-dimethyl-2,5-dioxabicyclo[2.2.2]octane-3,6-dione has been extensively studied using X-ray diffraction analysis. These studies provide insights into the conformation and dihedral angles of the hydrocarbon and lactone bridge bonds in such compounds, which is crucial for understanding their chemical properties and potential applications (Zolotoi et al., 1994).
Crystal and Molecular Structures
Crystal and molecular structures of various derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione have been determined, revealing insights into their boat conformation and molecular symmetry. Such structural characterizations are fundamental for potential applications in material science and chemistry (Coppernolle et al., 2010).
Monomer Synthesis and Polymerization
3,6-Dimethyl-1,4-dioxane-2,5-dione derivatives have been synthesized from l-ascorbic and d-isoascorbic acids for the preparation of novel monomers. These monomers have been used in ring-opening homopolymerization and copolymerization, which are essential processes in the production of polymers with specific characteristics for various industrial applications (Bueno, Molina, & Galbis, 2009).
Supramolecular Structures
Studies have been conducted on the supramolecular structures of various 2,2-dimethyl-1,3-dioxane-4,6-dione derivatives. Understanding these structures is crucial for the development of new materials with specific molecular arrangements and properties (Low et al., 2002).
Toughening Polylactide
The derivative (6S)-3-Methylene-6-methyl-1,4-dioxane-2,5-dione, synthesized from L-lactide, has been used to create novel polymeric alloys of PLA (polylactic acid) with significant improvements in toughness. This application is particularly relevant in the field of biodegradable plastics and biomedical devices (Jing & Hillmyer, 2008).
Polymerization Studies
High molecular weight polymers have been produced from various this compound derivatives. The polymers exhibit different glass transition temperatures and amorphous structures, indicating their potential for diverse applications in polymer science and engineering (Yin & Baker, 1999).
Electrochemical
StudiesElectrochemical studies of 5-(azulen-1-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones have been performed to evaluate the influence of donor and acceptor substituents on their electrochemical behavior. Such studies are essential for the development of electrochemically active materials and their applications in sensors and energy storage devices (Ungureanu et al., 2011).
Platinum(II)/Europium(III)-Catalyzed Reactions
The catalytic reaction involving derivatives of this compound with platinum(II) and europium(III) has been studied. These findings are significant for understanding catalytic processes in organic synthesis and developing new methodologies for chemical reactions (Liu & Widenhoefer, 2005).
Mechanism of Action
Target of Action
3,6-Dimethyl-1,4-dioxane-2,5-dione, also known as DL-Lactide, is a lactone derived from lactic acid .
Mode of Action
DL-Lactide can be readily polymerized via ring-opening polymerization, using a variety of metal or organocatalysts . This results in the formation of poly(D,L-lactide), a biodegradable polymer . The resulting polymer is generally amorphous, but the use of stereospecific catalysts can lead to heterotactic PLA, which exhibits some degree of crystallinity .
Biochemical Pathways
As a reactant, DL-Lactide is involved in the synthesis of multi-block copolymers of polylactide and polycarbonate . It is also used in the aluminum-catalyzed polymerization of propene oxide, lactide, and phthalic anhydride to produce multi-block polyesters .
Pharmacokinetics
The polymers it forms, such as poly(d,l-lactide), are known for their biodegradability .
Result of Action
The primary result of DL-Lactide’s action is the formation of biodegradable polymers . These polymers have a wide range of applications, including in the medical field where they are used in sutures, implants, and drug delivery systems due to their biocompatibility and biodegradability .
Action Environment
The polymerization of DL-Lactide is influenced by environmental factors such as temperature and the presence of catalysts . Proper storage conditions, typically at 2-8°C, are necessary to maintain the stability of DL-Lactide .
Safety and Hazards
properties
IUPAC Name |
3,6-dimethyl-1,4-dioxane-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O4/c1-3-5(7)10-4(2)6(8)9-3/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTUDXZGHPGLLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(C(=O)O1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26680-10-4 | |
| Record name | Poly(DL-lactide) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26680-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041253 | |
| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19750 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
95-96-5 | |
| Record name | Lactide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dilactide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403080 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,6-Dimethyl-2,5-dioxo-1,4-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dilactide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.245 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LACTIDE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EH08MWO6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















